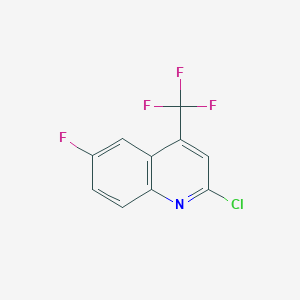

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline

Overview

Description

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline, abbreviated as CFQ, is an organic compound with a wide range of applications in both scientific research and industrial processes. CFQ is a fluorinated aromatic heterocyclic compound, meaning it is composed of both a benzene ring and a nitrogen-containing heterocycle. CFQ has a variety of uses due to its unique chemical structure, which includes a chlorine atom, a fluorine atom, and three trifluoromethyl groups. It is a colorless solid with a melting point of 78°C and a boiling point of 135°C.

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives, including those with chloro, fluoro, and trifluoromethyl substituents, are extensively utilized as anticorrosive agents. They show remarkable effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to the high electron density of quinoline derivatives, which facilitates their adsorption and protective layer formation on metals. Such compounds are particularly valued in environments where metal preservation is critical, showcasing the versatility of quinoline derivatives in industrial applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).

Green Chemistry in Quinoline Synthesis

The synthesis of quinoline and its derivatives through green chemistry approaches highlights an important application in scientific research. Efforts to reduce the use of hazardous chemicals, solvents, and catalysts in quinoline synthesis have led to the development of more environmentally friendly methods. These greener synthesis methods not only aim to mitigate the impact on human health and the environment but also open new possibilities for future applications of quinoline scaffolds in various fields. The move towards green chemistry in quinoline synthesis represents a shift in how chemical processes are viewed, prioritizing sustainability without compromising efficiency (Nainwal et al., 2019).

Immunomodulating Activity

Quinoline derivatives, particularly fluorinated ones, exhibit immunomodulating activity, which has implications for therapeutic use. These compounds can enhance the production of interleukin-2 (IL-2) and interferon-γ by human peripheral blood T lymphocytes at therapeutic concentrations. This activation suggests a potential use of quinoline derivatives in modulating immune responses, which could be beneficial in treating diseases with an immunological basis or in enhancing vaccine efficacy. The immunomodulatory effects of quinoline derivatives offer a promising avenue for future research and development in the field of immunotherapy (Riesbeck, 2002).

properties

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPCDJORAPOZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)